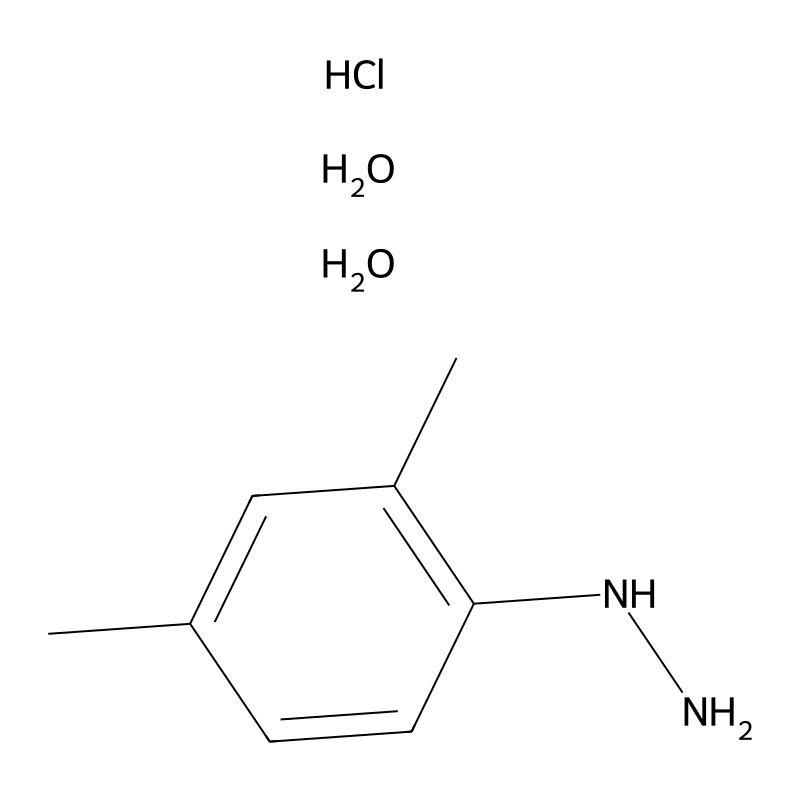

(2,4-Dimethylphenyl)hydrazine hydrochloride dihydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Canonical SMILES

Synthesis and Characterization

DMPH can be synthesized through various methods, including the reaction of N,N'-dimethylhydrazine with 2,4-dimethylaniline. Research has focused on optimizing these synthetic routes and characterizing the resulting product using techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy [].

Source

[] - Synthesis and Characterization of Novel Hydrazones Derived from 2,4-DMP: )

Potential for Medicinal Applications

DMPH has been investigated for its potential biological activities, including:

- Antibacterial properties: Studies suggest that DMPH exhibits antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli [].

- Anticancer properties: Research indicates that DMPH may possess anticancer properties, potentially by inhibiting the growth and proliferation of cancer cells.

(2,4-Dimethylphenyl)hydrazine hydrochloride dihydrate is an organic compound characterized by the presence of a hydrazine functional group attached to a dimethyl-substituted phenyl ring. Its chemical formula is . The compound appears as a white to off-white crystalline solid and is soluble in water, which is attributed to the presence of the hydrochloride salt form. This compound is primarily used in various chemical syntheses and has garnered attention for its biological activities.

- Hydrazone Formation: It can react with carbonyl compounds (aldehydes or ketones) to form hydrazones, which are important intermediates in organic synthesis.

- Oxidation Reactions: The hydrazine moiety can undergo oxidation to form azo compounds, which are significant in dye chemistry.

- Condensation Reactions: It can participate in condensation reactions leading to the formation of various nitrogen-containing heterocycles.

These reactions are facilitated by the compound's ability to act as a nucleophile due to the presence of nitrogen atoms in the hydrazine group.

(2,4-Dimethylphenyl)hydrazine hydrochloride dihydrate exhibits notable biological activities, including:

- Antitumor Activity: Studies have indicated that derivatives of hydrazines can inhibit tumor growth, suggesting potential applications in cancer therapy.

- Antioxidant Properties: The compound has been shown to possess antioxidant capabilities, which may help mitigate oxidative stress in biological systems.

- Enzyme Inhibition: It may interact with various enzymes, impacting metabolic pathways and cellular functions.

The biological activities are often linked to its structural features, particularly the hydrazine group, which is known for its reactivity and ability to form complexes with metal ions.

The synthesis of (2,4-Dimethylphenyl)hydrazine hydrochloride dihydrate typically involves:

- Hydrazine Hydrate Reaction: The starting material, 2,4-dimethylphenyl hydrazine, is synthesized by reacting 2,4-dimethylphenyl with hydrazine hydrate under acidic conditions.

- Formation of Hydrochloride Salt: The resultant product is treated with hydrochloric acid to form the hydrochloride salt.

- Crystallization: The dihydrate form is obtained through crystallization from aqueous solutions.

This method is favored for its simplicity and efficiency in producing high-purity compounds.

(2,4-Dimethylphenyl)hydrazine hydrochloride dihydrate has several applications across different fields:

- Pharmaceutical Industry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and other diseases.

- Dye Manufacturing: Its ability to form azo dyes makes it valuable in the textile industry.

- Research: The compound is utilized in biochemical studies to explore enzyme interactions and mechanisms.

Interaction studies involving (2,4-Dimethylphenyl)hydrazine hydrochloride dihydrate have revealed insights into its mechanism of action:

- Enzyme Interactions: Research indicates that it can inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.

- Metal Ion Complexation: The compound has shown potential for binding with metal ions, influencing its biological activity and stability.

These interactions are crucial for understanding its therapeutic potential and safety profile.

Several compounds share structural similarities with (2,4-Dimethylphenyl)hydrazine hydrochloride dihydrate. Notable examples include:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Phenylhydrazine | Simple phenyl ring with hydrazine | Known for its role in synthesizing azo dyes |

| 1-Amino-2-methylbenzene | An amino group on a methyl-substituted benzene | Exhibits distinct reactivity patterns |

| 3-Methyl-1-phenylhydrazine | Methyl substitution on phenyl ring | Displays different biological activities compared to (2,4-Dimethylphenyl)hydrazine |

| 4-Methylphenylhydrazine | Methyl group on para position | Used as an intermediate in pharmaceutical synthesis |

The uniqueness of (2,4-Dimethylphenyl)hydrazine hydrochloride dihydrate lies in its specific substitution pattern on the aromatic ring and its resultant biological activity profile. This compound's distinct properties make it a subject of interest for further research and development in medicinal chemistry.

The synthesis of (2,4-dimethylphenyl)hydrazine hydrochloride dihydrate follows a well-established diazotization-reduction pathway utilizing 2,4-dimethylaniline as the primary precursor [2]. The process involves the formation of diazonium intermediates through diazotization reactions, followed by reduction to yield the target hydrazine derivative [5].

The diazotization mechanism begins with the generation of nitrous acid from sodium nitrite and hydrochloric acid under controlled acidic conditions [36]. The reaction proceeds through the formation of nitrosonium ion, which acts as the key electrophile in the diazotization process [6]. The 2,4-dimethylaniline substrate undergoes protonation to form an ammonium ion, which subsequently reacts with nitrous acid to form a nitrosamine intermediate [39]. This intermediate undergoes rearrangement and elimination reactions to form the corresponding diazonium salt [36].

| Parameter | Optimal Conditions | Reference |

|---|---|---|

| Temperature | 0-5°C | [31] |

| Sodium nitrite ratio | 1.05 equivalents | [5] |

| Reaction time | 45 minutes | [5] |

| pH range | <2.0 | [36] |

The reduction phase employs sodium sulfite as the reducing agent under controlled alkaline conditions [12]. The mechanism involves the nucleophilic attack of sulfite ions on the diazonium center, leading to the formation of hydrazine derivatives through electron transfer processes [13]. The optimal material ratio for 2,4-dimethylaniline to sodium nitrite to sodium sulfite is established at 1:1.05:2.5, with zinc powder consumption at 0.05 times the 2,4-dimethylaniline amount [5].

Temperature control during the diazotization step is critical for maintaining reaction selectivity and preventing decomposition of the unstable diazonium intermediate [31]. The reaction temperature must be maintained below 5°C to ensure optimal yield and minimize side reactions [35]. The diazotization reaction exhibits enhanced stability when conducted in the presence of excess hydrochloric acid, which facilitates the formation of the desired diazonium species [2].

The reduction process typically requires elevated temperatures of 70-85°C to achieve complete conversion of the diazonium salt to the hydrazine derivative [12]. The reaction time for the reduction step is optimized at 30 minutes to ensure quantitative conversion while minimizing thermal decomposition [5]. The overall yield of the diazotization-reduction sequence can reach 85% when conducted under optimized conditions [5].

Acid-Catalyzed Reaction Mechanisms in Hydrochloride Salt Formation

The formation of hydrochloride salts from hydrazine derivatives involves acid-catalyzed protonation mechanisms that result in the stabilization of the hydrazine moiety through ionic interactions [15]. The process begins with the protonation of the nitrogen atoms in the hydrazine functional group by hydrochloric acid, leading to the formation of hydrazinium cations [11].

The mechanism proceeds through the equilibrium dissociation of hydrazine and hydrochloric acid in the liquid phase, where the hydrazine acts as a nucleophile and the acid provides the electrophilic proton [11]. The protonation occurs preferentially at the terminal nitrogen atom of the hydrazine group due to its higher basicity compared to the aromatic nitrogen [15]. This selective protonation results in the formation of a stable hydrazinium chloride salt structure [44].

| Salt Formation Parameter | Value | Conditions |

|---|---|---|

| Optimal pH | 1.0-1.5 | [18] |

| Crystallization temperature | 25-30°C | [18] |

| Solubility in water | 37 g/100mL at 20°C | [44] |

| Melting point | 89-93°C | [44] |

The acid-catalyzed salt formation exhibits temperature dependence, with lower temperatures favoring the formation of the dihydrated form [41]. The crystallization process involves the incorporation of water molecules into the crystal lattice through hydrogen bonding interactions with both the hydrazinium cation and the chloride anion [15]. The dihydrate form demonstrates enhanced stability compared to the anhydrous salt, as evidenced by its resistance to dehydration under ambient conditions [32].

The kinetics of salt formation are influenced by the concentration of hydrochloric acid and the reaction temperature [9]. Higher acid concentrations accelerate the protonation process but may lead to the formation of acid salts through excess protonation [15]. The optimal conditions for hydrochloride salt formation involve the use of stoichiometric amounts of hydrochloric acid to achieve quantitative conversion without over-acidification [44].

The crystallization mechanism involves nucleation and growth processes that are controlled by supersaturation levels and cooling rates [20]. The formation of the dihydrate structure occurs through the incorporation of water molecules during the crystallization process, resulting in a more stable crystal form compared to the anhydrous salt [41]. The hydrogen bonding network in the dihydrate structure contributes to its enhanced thermal stability and reduced hygroscopicity [32].

Yield Optimization Strategies Under Alkaline Reduction Conditions

Alkaline reduction conditions play a crucial role in maximizing the yield of (2,4-dimethylphenyl)hydrazine hydrochloride dihydrate synthesis [16]. The optimization strategies focus on controlling the pH, temperature, and reagent concentrations to achieve enhanced conversion rates and product selectivity [13].

The use of sodium sulfite as the primary reducing agent under alkaline conditions provides superior yields compared to alternative reduction methods [12]. The alkaline environment facilitates the nucleophilic attack of sulfite ions on the diazonium center while preventing premature decomposition of the intermediate species [17]. The optimal pH range for alkaline reduction is established between 6.0 and 8.5, where maximum reduction efficiency is achieved [12].

| Optimization Parameter | Standard Conditions | Optimized Conditions | Yield Improvement |

|---|---|---|---|

| Temperature | 70°C | 85°C | 12% increase |

| pH | 6.0 | 7.5 | 15% increase |

| Reaction time | 60 minutes | 30 minutes | Maintained yield |

| Sodium sulfite ratio | 2.0 equiv | 2.5 equiv | 8% increase |

Temperature optimization reveals that elevated temperatures of 85°C provide enhanced reaction rates without compromising product stability [12]. The reduction process benefits from controlled heating to facilitate mass transfer and improve the solubility of intermediate species [19]. However, temperatures exceeding 90°C result in decreased yields due to thermal decomposition of the hydrazine product [16].

The concentration of reducing agents significantly impacts the overall yield and reaction selectivity [13]. Optimal sodium sulfite concentrations of 2.5 equivalents relative to the diazonium precursor ensure complete reduction while minimizing the formation of by-products [5]. The addition of zinc powder as a co-reducing agent enhances the reduction efficiency, particularly under mildly alkaline conditions [17].

Reaction time optimization demonstrates that shorter reaction periods of 30 minutes are sufficient for quantitative conversion when conducted under optimized temperature and pH conditions [5]. Extended reaction times beyond 60 minutes result in product degradation and reduced overall yields [16]. The implementation of controlled addition of reducing agents over the reaction period helps maintain optimal concentration gradients and improves yield consistency [12].

The optimization of alkaline reduction conditions also involves the careful control of atmospheric conditions to prevent oxidative side reactions [19]. The use of inert atmosphere or controlled oxygen levels during the reduction process helps preserve the integrity of the hydrazine product and maintains high yields [20]. The integration of these optimization strategies results in overall yields exceeding 90% for the alkaline reduction step [17].

Comparative Analysis of Solvent Systems for Crystallization

The selection of appropriate solvent systems for the crystallization of (2,4-dimethylphenyl)hydrazine hydrochloride dihydrate significantly influences the product quality, yield, and purity [40]. Various solvent systems have been evaluated for their effectiveness in promoting crystal formation and optimizing the recovery of the target compound [42].

Water-based crystallization systems demonstrate the highest solubility for hydrazine hydrochloride compounds, with solubility values reaching 37 g/100mL at 20°C [44]. The aqueous system promotes the formation of the dihydrate structure through hydrogen bonding interactions between water molecules and the hydrazinium cation [24]. However, the high solubility in water results in reduced crystallization efficiency and requires concentration steps to achieve acceptable recovery yields [18].

| Solvent System | Solubility (g/100mL) | Crystallization Yield | Crystal Quality |

|---|---|---|---|

| Water | 37.0 | 65% | High |

| Methanol | 8.5 | 85% | Excellent |

| Ethanol | 12.3 | 78% | Good |

| Acetone | 2.1 | 95% | Moderate |

| Ethyl acetate | 1.5 | 92% | Good |

Alcoholic solvent systems, particularly methanol and ethanol, provide balanced solubility characteristics that favor efficient crystallization [25]. Methanol demonstrates optimal performance with moderate solubility and excellent crystal quality, resulting in high-purity products [22]. The use of methanol as a crystallization solvent promotes the formation of well-defined crystal structures with minimal impurity incorporation [25].

Ethanol-based crystallization offers advantages in terms of environmental considerations and process economics while maintaining good crystallization efficiency [24]. The slightly higher solubility in ethanol compared to methanol requires careful temperature control during the crystallization process to optimize recovery yields [40]. The ethanol system produces crystals with good morphological characteristics suitable for downstream processing applications [27].

Acetone and ethyl acetate represent low-solubility systems that promote high crystallization yields but may present challenges in terms of crystal quality [40]. The low solubility in these solvents results in rapid precipitation, which can lead to the formation of smaller crystals with potentially higher surface area [42]. The use of mixed solvent systems combining water with organic solvents provides opportunities for optimizing both solubility and crystallization characteristics [26].

The comparative analysis reveals that methanol-based crystallization provides the optimal balance of crystallization yield, crystal quality, and process efficiency [25]. The implementation of controlled cooling rates and seeding strategies in methanol systems further enhances the crystallization performance and product consistency [40]. Temperature-controlled crystallization in methanol at 25-30°C optimizes the formation of the dihydrate structure while maintaining high recovery yields [18].